molecular formula C45H64N8Na2O10S2 B079158 Avafortan CAS No. 13987-03-6

Avafortan

Cat. No. B079158
CAS RN: 13987-03-6
M. Wt: 987.2 g/mol
InChI Key: BDLIUDMKOFUDEO-UHFFFAOYSA-L
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Description

Avafortan is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Avafortan is not fully understood. However, it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases.
Biochemical and Physiological Effects:
Avafortan has several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the central nervous system, leading to increased cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the advantages of using Avafortan in lab experiments is its wide range of potential applications. It has been found to have antimicrobial, antiviral, and anticancer properties, making it a valuable compound for research in these areas. Additionally, Avafortan has been found to have potential applications in the field of neurology, making it a valuable compound for research in this area as well.
However, there are also limitations to using Avafortan in lab experiments. One of the limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of Avafortan is not fully understood, which can make it difficult to design experiments that accurately measure its effects.

Future Directions

There are several future directions for research on Avafortan. One area of research is the potential use of Avafortan in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of Avafortan. Finally, research is needed to explore the potential applications of Avafortan in the field of neurology.
Conclusion:
In conclusion, Avafortan is a synthetic molecule that has several potential applications in scientific research. Its unique synthesis method and wide range of potential applications make it a valuable compound for research in various fields. Further research is needed to fully understand the mechanism of action of Avafortan and explore its potential applications in drug delivery systems and neurology.

Synthesis Methods

The synthesis of Avafortan is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of Avafortan.

Scientific Research Applications

Avafortan has several potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in drug delivery systems. Additionally, Avafortan has been found to have potential applications in the field of neurology.

properties

CAS RN

13987-03-6

Product Name

Avafortan

Molecular Formula

C45H64N8Na2O10S2

Molecular Weight

987.2 g/mol

IUPAC Name

disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate

InChI

InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2

InChI Key

BDLIUDMKOFUDEO-UHFFFAOYSA-L

SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+]

synonyms

Anafortan
Avacan
avapyrazone
camylofin
camylofin hydrochloride
camylofine
camylofine dihydrochloride

Origin of Product

United States

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